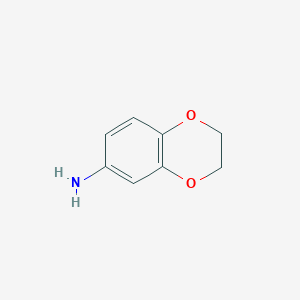

1,4-Benzodioxan-6-amine

Description

The exact mass of the compound 2,3-Dihydro-1,4-benzodioxin-6-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKOZYWGZKRTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176461 | |

| Record name | 1,4-Benzodioxan-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22013-33-8 | |

| Record name | 1,4-Benzodioxan-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22013-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxan-6-ylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022013338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzodioxan-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-benzodioxan-6-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2,3-Dihydro-1,4-benzodioxin-6-amine

Common Name: 1,4-Benzodioxan-6-amine

CAS Registry Number: 22013-33-8

Molecular Formula:

Part 1: Structural Elucidation & Nomenclature Logic

The IUPAC Derivation

While "this compound" is the prevalent trade name in medicinal chemistry catalogs, it is technically a retained common name. The systematic IUPAC nomenclature requires a rigorous deconstruction of the bicyclic framework.

The core structure is a benzene ring fused to a 1,4-dioxane ring.[1] In strict IUPAC nomenclature, the unsaturated heterocycle 1,4-benzodioxine is the parent hydride. Since the dioxane ring in this molecule is saturated (containing

-

Parent Hydride: 1,4-Benzodioxine[1][2][3][4][5][6][7][8][9][10]

-

Saturation Modification: 2,3-Dihydro[6]

-

Principal Functional Group: Amine (suffix: -amine)

-

Locant Priority: The heteroatoms (oxygen) dictate the numbering of the fused system. The numbering starts at one oxygen (position 1), proceeds through the saturated bridge (2, 3) to the second oxygen (4), and then continues around the benzene ring (5, 6, 7, 8).

-

Substituent Positioning: The amine group is located at position 6.[1]

Official Systematic Name: 2,3-Dihydro-1,4-benzodioxin-6-amine [6]

Structural Visualization & Numbering

The following diagram illustrates the numbering priority that distinguishes the 6-position (para to the ether oxygen) from the 5-position (ortho to the ether oxygen).

Part 2: Synthetic Pathways & Regiochemical Control

The "Self-Validating" Industrial Protocol

For research and scale-up, the most robust synthesis involves the electrophilic aromatic substitution (nitration) of 1,4-benzodioxane followed by reduction. This pathway is preferred over the Gallic acid route for simple amine generation due to atom economy.

Critical Control Point (Regioselectivity): The 1,4-benzodioxane moiety contains two alkoxy groups attached to the benzene ring. Alkoxy groups are ortho/para directing activators.

-

Positions 5/8 (Ortho): Sterically hindered by the dioxane ring fusion.

-

Positions 6/7 (Para): Sterically accessible and electronically activated.

-

Note: In unsubstituted 1,4-benzodioxane, positions 6 and 7 are symmetry-equivalent. Therefore, mono-nitration yields a single regioisomer.

Step-by-Step Methodology

Phase 1: Regioselective Nitration

-

Reagents: 1,4-Benzodioxane (1.0 eq), 65%

(1.2 eq), Acetic Acid (solvent). -

Procedure: Dissolve 1,4-benzodioxane in acetic acid. Cool to <10°C. Add

dropwise. The temperature must be strictly controlled to prevent dinitration. -

Validation: Monitor by TLC or GC-MS. The appearance of a yellow solid indicates the formation of 6-nitro-1,4-benzodioxane .

-

Purification: Recrystallization from ethanol. (M.P. of nitro intermediate: ~120°C).

Phase 2: Catalytic Hydrogenation (Reduction)

-

Reagents: 6-Nitro-1,4-benzodioxane,

gas (3 atm), 10% Pd/C catalyst, Methanol. -

Procedure: Charge the hydrogenation vessel with the nitro compound and catalyst in methanol. Purge with

, then pressurize with -

Work-up: Filter catalyst through Celite (pyrophoric hazard: keep wet). Concentrate filtrate.

-

Product: this compound (Oil or low-melting solid).

Synthetic Workflow Diagram

Part 3: Medicinal Chemistry Utility & Pharmacophore Analysis

The 2,3-dihydro-1,4-benzodioxine ring is considered a "privileged structure" in medicinal chemistry, capable of binding to multiple G-protein coupled receptors (GPCRs).

Primary Pharmacological Targets

The 6-amine derivative serves as a critical scaffold for synthesizing antagonists for adrenergic and serotonergic receptors.

| Target Receptor | Drug Class | Example Compound | Role of Benzodioxane Moiety |

| Antihypertensive | Doxazosin | Mimics the catecholamine core; provides steric bulk for subtype selectivity. | |

| Antagonist | Idazoxan | Key binding element for the orthosteric site. | |

| 5-HT | Partial Agonist | Flesinoxan | Spacer/Linker attachment point via the amine nitrogen. |

Structure-Activity Relationship (SAR)

The oxygen atoms in the dioxane ring act as hydrogen bond acceptors. The ethylene bridge (C2-C3) forces the ring into a specific half-chair conformation, which is often critical for fitting into the hydrophobic pocket of GPCRs. The 6-amino group provides a versatile handle for acylation or alkylation, allowing the extension of the molecule to reach secondary binding pockets (e.g., the secondary binding pocket in the

Part 4: Analytical Characterization

To ensure the integrity of the synthesized or purchased material, the following physicochemical properties should be verified.

Physicochemical Data Table

| Property | Value | Method of Verification |

| Physical State | Viscous liquid or low-melting solid | Visual Inspection |

| Melting Point | 29–31 °C | Capillary Method |

| Boiling Point | ~125 °C (at 2 mmHg) | Distillation |

| Density | 1.231 g/mL | Pycnometer |

| Refractive Index | Refractometer | |

| pKa | ~4.5 - 5.0 (Aniline-like) | Potentiometric Titration |

Spectroscopic Validation

-

1H NMR (DMSO-d6): Look for the characteristic multiplet of the ethylene bridge protons (

4.10–4.20 ppm). The aromatic region will show a specific pattern for the 1,2,4-trisubstituted benzene (singlet-like d at position 5, doublets at 7 and 8). The amine protons ( -

IR Spectroscopy:

-

N-H Stretch: Doublet around 3300–3400

(primary amine). -

C-O-C Stretch: Strong bands at 1050–1250

(ether linkage).

-

References

-

PubChem. (n.d.). This compound (Compound).[1][6][8][9][10] National Library of Medicine.[4] Retrieved from [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022).[5][9] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[5][9] Retrieved from [Link]

-

Bolchi, C., et al. (2020).[11] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry.[11] European Journal of Medicinal Chemistry, 200, 112419.[11] Retrieved from [Link]

-

American Elements. (n.d.). Benzodioxans - Product Information.[5][6][8][9] Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzodioxan - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 6. americanelements.com [americanelements.com]

- 7. scirp.org [scirp.org]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

1,4-Benzodioxan-6-amine (CAS 22013-33-8): A Versatile Scaffold for Medicinal Chemistry

[1]

Executive Summary & Chemical Identity

This compound (also known as 6-amino-1,4-benzodioxane or 3,4-ethylenedioxyaniline) is a bicyclic aromatic amine widely utilized as a pharmacophore in drug discovery.[1][2][3] It serves as a critical bioisostere for the aniline moiety, offering improved lipophilicity and metabolic stability due to the fused dioxane ring.

While often confused with the 2-substituted benzodioxane derivatives used in antihypertensives like Doxazosin , the 6-amine isomer (CAS 22013-33-8) is distinct. It is primarily employed in the synthesis of MAO-B inhibitors (neuroprotection), podophyllotoxin analogs (oncology), and adrenergic receptor ligands .

Physicochemical Profile

| Property | Data |

| CAS Number | 22013-33-8 |

| IUPAC Name | 2,3-dihydro-1,4-benzodioxin-6-amine |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | Brown to black viscous liquid or low-melting solid |

| Melting Point | 29–31 °C |

| Boiling Point | 116–118 °C (at 3 mmHg) |

| Density | 1.231 g/mL |

| pKa (Predicted) | ~4.83 (Conjugate acid) |

| Solubility | Insoluble in water; soluble in DCM, Methanol, DMSO |

| Stability | Light Sensitive (Oxidizes rapidly in air/light) |

Synthetic Utility & Mechanism

The utility of CAS 22013-33-8 lies in its nucleophilic amine group at the 6-position. The electron-donating oxygen atoms of the dioxane ring increase the electron density of the benzene ring, making the amine highly reactive toward electrophiles (acyl chlorides, isocyanates, sulfonyl chlorides).

Key Applications

-

Neuroprotective Agents (MAO-B Inhibitors): The benzodioxane scaffold mimics the catechol structure of dopamine but is metabolically more stable. Derivatives synthesized from the 6-amine have shown potent, reversible inhibition of Monoamine Oxidase B (MAO-B), a target for Parkinson's disease therapy.

-

Oncology (Podophyllotoxin Analogs): Used to synthesize N-(2-hydroxyethyl)-2,3-didehydroazapodophyllotoxins, which function as tubulin polymerization inhibitors.

-

Adrenergic Ligands: Acts as a scaffold for

-adrenergic receptor antagonists, distinct from the quinazoline-based Doxazosin class.

Structural Distinction (Critical)

Researchers must distinguish between the 6-amino and 2-carboxy isomers.

-

CAS 22013-33-8 (6-Position): Used for aniline-like substitutions.

-

Doxazosin Intermediate (2-Position): Involves 1,4-benzodioxane-2-carbonyl chloride.

Figure 1: Synthetic flow from the nitro precursor to key pharmaceutical intermediates.[4]

Experimental Protocols

Protocol A: Synthesis of this compound

Context: If the amine is not purchased commercially, it is synthesized via the reduction of 6-nitro-1,4-benzodioxane.

Reagents: 6-Nitro-1,4-benzodioxane (1.0 eq), Iron powder (3.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (3:1).

-

Setup: Dissolve 6-nitro-1,4-benzodioxane in Ethanol/Water (3:1 v/v) in a round-bottom flask equipped with a reflux condenser.

-

Activation: Add Iron powder and solid NH₄Cl to the solution.

-

Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 2:1). The starting material spot (Rf ~0.6) should disappear, replaced by a lower, fluorescent amine spot.

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purification: If necessary, purify via column chromatography or use directly (yields typically >85%). Store under inert gas in the dark.

Protocol B: N-Acylation (Synthesis of Chloroacetamide Intermediate)

Context: This reaction creates an electrophilic "handle" for further derivatization, commonly used in synthesizing MAO-B inhibitors.

Reagents: this compound (1.0 mmol), Chloroacetyl chloride (1.1 mmol), Phosphate Buffer (0.1 M, pH 7.4), Ethyl Acetate.

-

Dissolution: Dissolve 1.0 mmol of the amine in 10 mL of 0.1 M Phosphate Buffer (pH 7.4). Note: This "Green Chemistry" biphasic approach minimizes organic solvent use.

-

Addition: Cool the solution to 0°C. Add Chloroacetyl chloride (1.1 mmol) dropwise over 5 minutes with vigorous stirring.

-

Reaction: Allow to warm to room temperature and stir for 20 minutes. A precipitate often forms.

-

Workup:

-

If solid forms: Filter the precipitate, wash with cold water, and dry.

-

If oil forms: Extract with Ethyl Acetate (2 x 15 mL). Wash organic layer with brine, dry over MgSO₄, and evaporate.

-

-

Characterization: The product, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, should show a characteristic amide carbonyl peak in IR (~1650 cm⁻¹) and disappearance of the primary amine doublet.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Sensitization: Potential skin sensitizer.[5]

Handling Precautions:

-

Oxidation Risk: The amine is electron-rich and prone to oxidation. It will turn from a clear/brown oil to a black tar if exposed to air. Store under Nitrogen or Argon at 2–8°C.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of vapors.

-

Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste. Do not flush down drains.[6][7]

References

-

PubChem. (2025). This compound (Compound Summary).[1][2][8][9] National Library of Medicine. Link

-

Idris, N., et al. (2022).[10] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[11][10] Link

-

BenchChem. (2025).[12] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.Link

-

Xu, Y., et al. (2025). 1,4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B.[3] Scientific Reports. Link

-

Fisher Scientific. (2025). Safety Data Sheet: this compound.[2]Link

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. This compound | 22013-33-8 | Benchchem [benchchem.com]

- 3. 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-ethylenedioxyiodobenzene | CAS#:57744-67-9 | Chemsrc [chemsrc.com]

- 6. s29.q4cdn.com [s29.q4cdn.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound, CasNo.22013-33-8 SHANDONG BENRITE NEW CHEMICAL MATERIALS CO.,LTD. China (Mainland) [sdbr.lookchem.com]

- 9. 6-氨基-1,4-苯并二氧杂环 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. scirp.org [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The 1,4-Benzodioxane Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodioxane ring system, a bicyclic scaffold composed of a benzene ring fused to a 1,4-dioxane ring, stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry.[1] Its unique conformational flexibility and electronic properties have rendered it a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity. This guide provides a comprehensive exploration of the profound biological significance of the 1,4-benzodioxane core, delving into its physicochemical attributes, its prevalence in both natural products and blockbuster synthetic drugs, and its remarkable versatility in targeting a wide array of physiological processes. We will dissect the structure-activity relationships that govern its interactions with key drug targets, provide exemplary synthetic methodologies, and illuminate its role in the development of therapeutics for cardiovascular diseases, central nervous system disorders, and oncology.

The 1,4-Benzodioxane Scaffold: Physicochemical Properties and Privileged Status

The 1,4-benzodioxane scaffold's enduring appeal in drug design stems from a confluence of favorable physicochemical properties. The fusion of the rigid benzene ring with the flexible dioxane ring imparts a unique three-dimensional structure that can be readily modified to achieve specific spatial orientations for optimal target engagement.[1] This inherent structural versatility allows for the precise positioning of substituents to interact with distinct pockets within a binding site.

From a physicochemical standpoint, the 1,4-benzodioxane core generally imparts a degree of lipophilicity, which can be modulated by the introduction of various functional groups. This allows for fine-tuning of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Furthermore, the ether linkages in the dioxane ring are relatively stable to metabolic degradation, contributing to improved in vivo stability of drug candidates. These attributes, combined with its proven track record of interacting with multiple, unrelated biological targets, solidify the 1,4-benzodioxane's status as a privileged scaffold in medicinal chemistry.[1][2]

A Versatile Pharmacophore: Diverse Biological Activities

The true measure of the 1,4-benzodioxane scaffold's importance lies in the vast and diverse range of biological activities exhibited by its derivatives. This versatility has been exploited to develop drugs for a multitude of therapeutic areas.

Antagonism of G-Protein Coupled Receptors (GPCRs)

Perhaps the most well-documented and clinically significant application of the 1,4-benzodioxane scaffold is in the modulation of GPCRs, particularly adrenergic and serotonergic receptors.

The 1,4-benzodioxane moiety is a key pharmacophoric element in a class of potent and selective α1-adrenergic receptor antagonists. These drugs are widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[3][4][5]

-

Doxazosin: Marketed as Cardura®, Doxazosin is a prime example of a successful 1,4-benzodioxane-containing drug.[6] It acts by selectively blocking α1-adrenergic receptors in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3][7][8] In BPH, it relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow.[9]

-

Prazosin: Sold under the brand name Minipress®, Prazosin is another clinically important α1-adrenergic antagonist used for hypertension, BPH, and off-label for nightmares associated with PTSD.[4][5][10] Its mechanism of action is similar to Doxazosin, involving the blockade of postsynaptic α-adrenoceptors.[11][12]

The interaction of these drugs with the α1-adrenergic receptor is a classic example of structure-activity relationships, where the 1,4-benzodioxane core acts as a rigid anchor, while the pendant piperazine and acyl moieties engage with specific residues in the receptor binding pocket.

Signaling Pathway: Mechanism of Action of Doxazosin

Caption: Doxazosin competitively blocks norepinephrine binding to α1-adrenergic receptors.

The 1,4-benzodioxane scaffold is also a key feature in ligands targeting various serotonin receptor subtypes, particularly the 5-HT1A receptor.[13][14] Derivatives have been developed as full agonists, partial agonists, and antagonists, with potential applications in the treatment of anxiety, depression, and other CNS disorders.[6][14] The stereochemistry at the C2 position of the dioxane ring often plays a crucial role in determining the affinity and selectivity for 5-HT1A receptors versus α1-adrenoreceptors.[15][16]

Enzyme Inhibition

Beyond GPCRs, 1,4-benzodioxane derivatives have shown significant activity as enzyme inhibitors.

-

Monoamine Oxidase (MAO) Inhibitors: Chalcone derivatives incorporating the 1,4-benzodioxane moiety have been designed and synthesized as selective and reversible inhibitors of human monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease and other neurodegenerative disorders.[17]

-

Kinase Inhibitors: The scaffold has been incorporated into molecules designed to inhibit various kinases, which are critical targets in oncology. For instance, derivatives have been reported as inhibitors of Janus Kinase 3 (JAK-3) and Focal Adhesion Kinase (FAK), showing antiproliferative activity against several cancer cell lines.[6]

Anticancer and Antibacterial Agents

Recent research has highlighted the potential of 1,4-benzodioxane derivatives as anticancer and antibacterial agents. Some compounds have demonstrated cytotoxic effects against prostate cancer cells.[13][14] Additionally, novel benzodioxane-benzamides have been developed as potent inhibitors of the bacterial cell division protein FtsZ, exhibiting activity against multidrug-resistant Staphylococcus aureus (MRSA).[18]

Table 1: Biological Targets of Representative 1,4-Benzodioxane Derivatives

| Compound Class | Specific Target(s) | Therapeutic Area | Representative Compound(s) |

| Arylpiperazines | α1-Adrenergic Receptors | Hypertension, BPH | Doxazosin, Prazosin |

| Arylpiperazines | 5-HT1A Receptors | CNS Disorders (Anxiety, Depression) | Flesinoxan, Eltoprazine |

| Chalcones | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | N/A (Preclinical) |

| Varied | Janus Kinase 3 (JAK-3), Focal Adhesion Kinase (FAK) | Oncology | N/A (Preclinical) |

| Benzamides | FtsZ | Infectious Diseases (Antibacterial) | N/A (Preclinical) |

Synthesis of 1,4-Benzodioxane Derivatives: A General Protocol

The synthesis of 1,4-benzodioxane derivatives can be achieved through various routes. A common and effective method involves the reaction of a catechol with a suitable dielectrophile. The following is a generalized protocol for the synthesis of a 2-substituted-1,4-benzodioxane, a common intermediate for further elaboration.

Experimental Protocol: Synthesis of (1,4-Benzodioxan-2-yl)methanol

Materials:

-

Catechol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Step 1: Williamson Ether Synthesis. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (2.2 eq) in water dropwise to the catechol solution at room temperature.

-

To the resulting solution, add epichlorohydrin (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 2: Work-up and Extraction. After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Step 3: Purification. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (1,4-benzodioxan-2-yl)methanol.

-

Step 4: Characterization. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow: Synthesis and Evaluation of 1,4-Benzodioxane Derivatives

Caption: A generalized workflow for the synthesis and biological evaluation of novel 1,4-benzodioxane derivatives.

Future Perspectives and Conclusion

The 1,4-benzodioxane scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its remarkable versatility and proven clinical success ensure its continued prominence in medicinal chemistry. Future research will likely focus on exploring new substitution patterns to target novel biological entities, developing more efficient and stereoselective synthetic methodologies, and applying computational approaches to design next-generation 1,4-benzodioxane-based drugs with improved efficacy and safety profiles. The rich history and ongoing innovation surrounding this "evergreen" scaffold underscore its enduring biological significance and its potential to address unmet medical needs for years to come.[1][2]

References

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Semantic Scholar. [Link]

-

Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]

-

Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

What is Doxazosin Mesylate used for? Synapse. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent. AIR Unimi. [Link]

-

Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

-

Synthesis and biology of 1,4-benzodioxane lignan natural products. RSC Publishing. [Link]

-

Synthesis and biology of 1,4-benzodioxane lignan natural products. PubMed. [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

-

Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Authorea. [Link]

-

Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link]

-

1,4-Benzodioxan. PubChem. [Link]

-

Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed. [Link]

-

Doxazosin. StatPearls - NCBI Bookshelf. [Link]

- Process for preparation of 1,4-benzodioxane derivative.

-

Prazosin. StatPearls - NCBI Bookshelf. [Link]

-

Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. PubMed Central. [Link]

-

What is the mechanism of Doxazosin Mesylate? Patsnap Synapse. [Link]

-

(PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. ResearchGate. [Link]

-

Prazosin. Wikipedia. [Link]

-

Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides. ACS Publications. [Link]

-

Synthesis and pharmacological properties of a series of 2-substituted aminomethyl-1,4-benzodioxanes. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Minipress capsules (prazosin hydrochloride) for oral use. accessdata.fda.gov. [Link]

-

Doxazosin. Pediatric Care Online - AAP Publications. [Link]

-

Prazosin (oral route). Mayo Clinic. [Link]

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Semantic Scholar. [Link]

-

Doxazosin. PubChem - NIH. [Link]

-

Synthesis of new 1,4-benzodioxane derivatives containing substituted 1,2,4-triazoles. E3S Web of Conferences. [Link]

-

Clinical pharmacology and therapeutic role of prazosin and related alpha-adrenoceptor antagonists. PubMed. [Link]

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. PubMed. [Link]

-

Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mayoclinic.org [mayoclinic.org]

- 6. air.unimi.it [air.unimi.it]

- 7. What is Doxazosin Mesylate used for? [synapse.patsnap.com]

- 8. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]

- 9. publications.aap.org [publications.aap.org]

- 10. Prazosin - Wikipedia [en.wikipedia.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Clinical pharmacology and therapeutic role of prazosin and related alpha-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The 1,4-Benzodioxan Scaffold: A Technical Analysis of Discovery, Synthesis, and Pharmacological Evolution

Executive Summary

The 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxin) ring system represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. From its origins in the early 20th century as the structural core of the first synthetic alpha-blockers to its modern application in multi-target directed ligands (MTDLs) for neurodegeneration and oncology, this scaffold remains a cornerstone of drug design.

This guide analyzes the historical trajectory, synthetic methodologies, and structure-activity relationships (SAR) of 1,4-benzodioxan derivatives, designed for researchers requiring actionable, high-level technical insight.

Part 1: Historical Genesis

The Pasteur Institute and the Adrenergic Breakthrough (1933)

The history of 1,4-benzodioxan is inextricably linked to the discovery of adrenergic pharmacology. In 1933, Ernest Fourneau and Daniel Bovet at the Pasteur Institute synthesized Piperoxan (codenamed 933 F ).[1]

-

The Objective: Fourneau was investigating antimalarials and antihistamines but observed that 933 F reversed the pressor effects of epinephrine.

-

The Significance: Piperoxan became the first synthetic

-adrenergic receptor antagonist, proving that the sympathetic nervous system's effects could be chemically modulated by synthetic heterocycles, not just natural alkaloids like ergotamine. This discovery laid the groundwork for Bovet’s eventual Nobel Prize (1957).[1]

Evolution of the Scaffold

Following Piperoxan, the scaffold evolved through three distinct generations:

-

First Generation (1930s-1950s): Sympatholytics (e.g., Prosympal , Piperoxan ).[2]

-

Second Generation (1960s-1980s): Selective

-adrenoreceptor probes (e.g., WB-4101 for -

Third Generation (1990s-Present): Complex hybrids for hypertension (Doxazosin ), antipsychotics, and enzyme inhibitors (Eliglustat ).[2]

Part 2: Synthetic Architecture & Protocols[2]

Core Synthetic Pathway

The construction of the 1,4-benzodioxan core relies on the Williamson ether synthesis principle, typically condensing a catechol with a vicinal dihalide or an epihalohydrin.

DOT Diagram 1: Synthetic Causality

The following diagram illustrates the mechanistic flow from Catechol to the key intermediate, 2-hydroxymethyl-1,4-benzodioxan.

Figure 1: Mechanistic pathway for the synthesis of the 2-hydroxymethyl-1,4-benzodioxan core.[2]

Experimental Protocol: Synthesis of 2-Hydroxymethyl-1,4-benzodioxan

Context: This is the versatile intermediate for most pharmacological derivatives (e.g., Piperoxan, WB-4101).[2] The choice of base and solvent controls the ratio of C-alkylation vs. O-alkylation.

Reagents:

-

Catechol (1.0 eq)[2]

-

Epichlorohydrin (1.5 eq)[2]

-

Potassium Carbonate (

, 2.0 eq) -

Solvent: Acetone (reflux) or DMF (for higher temp)[2]

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with Catechol (11.0 g, 0.1 mol) and anhydrous Acetone (150 mL). Add anhydrous

(27.6 g, 0.2 mol). Stir vigorously at room temperature for 30 minutes to generate the mono-phenoxide anion. Criticality: Anhydrous conditions prevent side reactions with water opening the epoxide. -

Addition: Add Epichlorohydrin (14.0 g, 0.15 mol) dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2] -

Workup: Cool to room temperature. Filter off the inorganic salts (

, unreacted carbonate). Evaporate the solvent under reduced pressure. -

Purification: The residue is dissolved in

, washed with 5% NaOH (to remove unreacted catechol), then water and brine. Dry over -

Distillation: Purify the crude oil by vacuum distillation (

at 0.5 mmHg) to obtain the product as a viscous, colorless oil.

Self-Validating Check:

-

1H NMR (CDCl3): Look for the characteristic multiplets of the dioxane ring protons between

4.0–4.4 ppm. The disappearance of phenolic -OH signals (

Part 3: Pharmacological Profiling & SAR

The 1,4-benzodioxan moiety acts as a bioisostere for the indole ring or catecholamine systems, allowing it to span multiple G-Protein Coupled Receptors (GPCRs).

Key Pharmacological Derivatives[4]

| Compound | Target Receptor | Mechanism | Clinical/Research Status |

| Piperoxan | Antagonist | Historic (First | |

| WB-4101 | Antagonist | Highly selective research tool; also blocks | |

| Idazoxan | Antagonist | Investigational antidepressant; Imidazoline ring fusion.[2] | |

| Doxazosin | Antagonist | Marketed (Cardura) for Hypertension/BPH.[2][4] Contains benzodioxan carbonyl.[2][5][6][7] | |

| Eliglustat | Glucosylceramide Synthase | Inhibitor | Marketed (Cerdelga) for Gaucher's disease.[2] |

Structure-Activity Relationship (SAR) Logic

The substitution pattern at the 2-position and the 3-position of the dioxane ring, combined with the linker length, dictates receptor selectivity.

DOT Diagram 2: SAR Decision Tree

This diagram visualizes how structural modifications shift the pharmacological profile from adrenergic to serotonergic activity.

Figure 2: Structural modifications leading to divergent pharmacological profiles.[2]

Mechanistic Insight: The "Privileged" Nature

The benzodioxan oxygen atoms can act as hydrogen bond acceptors, mimicking the catechol hydroxyls of norepinephrine. However, unlike the catechol, the benzodioxan ring is lipophilic and metabolically stable (resistant to COMT methylation).

-

WB-4101 Case Study: The high affinity for

subtypes (

Part 4: Modern Applications & Future Directions[2]

Multi-Target Directed Ligands (MTDLs)

Recent medicinal chemistry focuses on using 1,4-benzodioxan to treat complex diseases like Alzheimer's.[2] By coupling the benzodioxan (for antioxidant/anti-inflammatory effects) with cholinesterase inhibiting moieties (like tacrine or donepezil fragments), researchers create dual-action drugs.[2]

Antimicrobial Agents (FtsZ Inhibitors)

Recent studies (2020-2024) have identified benzodioxan-benzamides as potent inhibitors of FtsZ , a bacterial cell division protein.[2] The scaffold mimics the interactions of natural products, disrupting the Z-ring formation in MRSA (Methicillin-resistant Staphylococcus aureus).

Stereochemical Resolution

Because the 2-substituted benzodioxans are chiral, enantioselectivity is crucial.

-

(S)-Enantiomers of WB-4101 analogs often show higher affinity for

receptors.[2] -

Enzymatic Resolution: Lipases from Arthrobacter or Pseudomonas are now standardly used to resolve racemic esters of benzodioxan before final coupling, replacing less efficient fractional crystallization methods.

References

-

Fourneau, E., & Bovet, D. (1933).[1] Recherches sur l'action sympathicolytique d'un nouveau dérivé du dioxane. Arch. Int. Pharmacodyn.[2] Thér. (Foundational discovery of Piperoxan/933 F).[1][2]

-

Bolchi, C., et al. (2020).[8] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry.

-

Kapoor, A., et al. (2019). WB4101, an α1-Adrenoceptor Antagonist, as a Sodium Channel Blocker.[3] Molecular Pain.

-

Breslin, H. J., et al. (2018). Idazoxan analogs as high affinity alpha-2 adrenergic receptor antagonists.[2] Journal of Medicinal Chemistry.

-

Vazquez, S., et al. (2022). Synthesis and biological evaluation of 1,4-benzodioxane-based FtsZ inhibitors. Scientific Reports.[2]

-

Rouf, A., et al. (2012). Lipase-catalyzed kinetic resolution of 1,4-benzodioxan-2-carboxylic acid esters. Journal of Molecular Catalysis B: Enzymatic.

Sources

- 1. Piperoxan - Wikipedia [en.wikipedia.org]

- 2. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of WB4101, an α1-Adrenoceptor Antagonist, as a Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. air.unimi.it [air.unimi.it]

- 8. connectjournals.com [connectjournals.com]

1,4-Benzodioxan-6-amine: Technical Safety & Handling Guide

[1]

CAS: 22013-33-8 Synonyms: 6-Amino-1,4-benzodioxane; 3,4-Ethylenedioxyaniline; 2,3-Dihydro-1,4-benzodioxin-6-amine Molecular Formula: C₈H₉NO₂ Molecular Weight: 151.16 g/mol [1][2][3]

Part 1: Executive Technical Summary[1]

1,4-Benzodioxan-6-amine is a privileged bicyclic scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of alpha-adrenergic antagonists (e.g., Doxazosin), serotonergic modulators, and HSF1 pathway inhibitors.[1]

While often categorized alongside generic anilines, this compound presents unique handling challenges due to its phase-transition behavior near ambient temperature (MP: 29–31°C) and its susceptibility to oxidative degradation.[1] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven protocol for researchers synthesizing or manipulating this pharmacophore.

Core Safety Profile

| Parameter | Classification | Critical Note |

| Acute Toxicity | Category 3/4 (Oral/Dermal) | Treat as TOXIC .[1][4] High permeability through skin due to lipophilicity.[1] |

| Physical State | Solid/Liquid Hybrid | Melts at ~30°C. Often exists as a supercooled viscous liquid or sticky solid in the lab.[1] |

| Reactivity | Air & Light Sensitive | Rapidly darkens (oxidizes) upon exposure to air/light.[1] Requires inert storage.[1] |

| Environmental | Aquatic Acute 1 | Very toxic to aquatic life.[1][5] Zero-discharge handling required.[1] |

Part 2: Hazard Architecture & Toxicology[1]

The "Phase-Change" Hazard

Unlike stable solids, this compound has a melting point (29–31°C) that frequently overlaps with laboratory ambient temperatures.[1]

-

Risk: In a warm lab (>25°C), the compound may partially melt, leading to unexpected splashing during weighing or transfer.[1]

-

Permeation: As a lipophilic amine (LogP ~0.8), it penetrates the stratum corneum more aggressively in its liquid state than as a crystalline solid.[1]

-

Mechanism of Toxicity: Like many aromatic amines, it can undergo metabolic activation (N-hydroxylation) leading to reactive intermediates capable of DNA adduct formation or methemoglobinemia, although specific data on the latter for this derivative is limited.[1] Always assume genotoxic potential. [1]

GHS Classification & Signal Word: DANGER[1]

Part 3: Strategic Handling & Storage Protocols[1][2]

The "Thermal Control" Weighing Protocol

Standard weighing procedures fail with low-melting solids.[1] Use this protocol to prevent contamination and exposure.

-

Assessment: Check the physical state.[1][6][7][8] If it is a sticky semi-solid, do not attempt to scrape it with a spatula (risk of aerosol/flick).[1]

-

State Manipulation:

-

Option A (Solid Transfer): Chill the reagent bottle in a 4°C fridge or ice bath for 20 minutes to fully solidify.[1] Chip the solid with a chilled spatula.

-

Option B (Liquid Transfer): Warm the bottle in a 35°C water bath until fully molten. Pipette the liquid using a positive-displacement pipette to ensure accuracy and prevent dripping.[1]

-

-

Atmosphere: Perform all transfers under a gentle stream of Nitrogen or Argon.[1]

Storage Hierarchy[1]

-

Primary Container: Amber glass vial with a Teflon-lined septa cap.[1]

-

Atmosphere: Headspace purged with Argon (heavier than air, better protection for the liquid surface).[1]

-

Temperature: 2–8°C .[1]

-

Secondary Containment: Sealed polyethylene bag with a desiccant packet, placed inside a secondary rigid container.

Engineering Controls & PPE[1]

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision logic for handling this compound based on its physical state.

Caption: Decision matrix for handling low-melting point amines to minimize exposure risks.

Part 5: Emergency Response Framework

Exposure Response

-

Skin Contact (Molten/Liquid):

-

Blot, Don't Rub: Gently blot excess liquid with a dry absorbent pad.[1] Rubbing increases absorption.[1]

-

Flush: Wash with copious amounts of soap and water for 15 minutes.[1]

-

Neutralize: A mild acidic wash (2% acetic acid or vinegar) can help solubilize the amine for removal, followed by soap/water.[1]

-

-

Eye Contact: Immediate irrigation for 15 minutes.[1] Consult an ophthalmologist.

Spill Management (Self-Validating Protocol)

-

Minor Spill (<5g):

-

Isolate: Evacuate the immediate area.

-

Solidify (If liquid): Cover with dry ice or sand to increase viscosity/solidify.[1]

-

Absorb: Use an amine-specific absorbent or vermiculite.[1]

-

Clean: Wipe surface with 1M HCl (converts amine to water-soluble hydrochloride salt), then water.[1]

-

Validation: Check surface pH. It should be neutral. Use UV light (365nm) to check for fluorescent residues (many benzodioxanes fluoresce).[1]

-

Part 6: Waste Management & Deactivation[1]

Do not dispose of down the drain. This compound is highly toxic to aquatic life.[1][5]

-

Chemical Deactivation (Pre-Disposal):

-

Disposal Path:

References

Sources

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 22013-33-8 [m.chemicalbook.com]

- 3. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. chemical.kao.com [chemical.kao.com]

- 6. 185782500 [thermofisher.cn]

- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 8. 1,4-ベンゾジオキサン-6-アミン ≥98% | Sigma-Aldrich [sigmaaldrich.com]

physical properties of 2,3-dihydro-1,4-benzodioxin-6-amine

Technical Monograph: 2,3-Dihydro-1,4-benzodioxin-6-amine

Part 1: Executive Technical Summary

2,3-Dihydro-1,4-benzodioxin-6-amine (CAS: 22013-33-8), frequently referred to as 6-amino-1,4-benzodioxane , is a bicyclic aniline derivative serving as a critical pharmacophore in medicinal chemistry.[1] It functions as a bioisostere for catecholamines and is a primary building block for alpha-adrenergic antagonists (e.g., Piperoxan analogs) and serotonergic ligands.[1]

Distinct from simple anilines, the fused ethylenedioxy ring imparts specific electronic donation and steric constraints, influencing both its nucleophilicity and metabolic stability.[1] This guide addresses the practical challenges of handling this compound, specifically its phase ambiguity (low-melting solid) and oxidation susceptibility.[1]

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models.

| Property | Value / Description | Context & Relevance |

| Molecular Formula | C₈H₉NO₂ | MW: 151.16 g/mol |

| Appearance | Reddish-brown oil or waxy solid | Critical: MP is ~29–31°C. It often exists as a supercooled liquid at room temperature.[1][2] Darkens upon oxidation.[1] |

| Melting Point | 29 – 31 °C (84 – 88 °F) | Requires refrigeration to maintain solid state.[1] Handling as a liquid is often more practical.[1] |

| Boiling Point | 116 – 118 °C @ 3 mmHg | High boiling point requires high-vacuum distillation for purification.[1] |

| Density | 1.231 g/mL (at 25°C) | Significantly denser than water; forms the bottom layer in aqueous extractions.[1] |

| Solubility | Immiscible in water.[1][3] Soluble in DCM, EtOAc, MeOH, THF.[1] | Lipophilic character (LogP ~0.9–1.[1]1) dominates despite the amine.[1] |

| pKa (Conjugate Acid) | ~4.8 – 5.0 (Predicted) | Less basic than aliphatic amines, slightly more basic than unsubstituted aniline due to the +M effect of the alkoxy ring.[1] |

| Refractive Index | High refractive index characteristic of the electron-rich aromatic system.[1] |

Part 3: Structural & Electronic Analysis

To understand the reactivity, one must analyze the electronic contribution of the 1,4-dioxane ring fused to the benzene core.[1]

-

Electronic Activation: The oxygen atoms at positions 1 and 4 exert a strong mesomeric (+M) effect, pushing electron density into the benzene ring.[1] This makes the amine at position 6 highly nucleophilic compared to standard anilines, facilitating rapid acylation or alkylation.[1]

-

Oxidation Risk: This same electron richness lowers the oxidation potential.[1] Exposure to air converts the amine into varying oxidation states (iminoquinones), resulting in the characteristic "black tar" degradation seen in older samples.[1]

-

Conformational Lock: Unlike dimethoxyaniline, the ethylenedioxy bridge locks the oxygen lone pairs into a specific orientation, reducing entropic penalties during binding events in biological pockets.[1]

Part 4: Synthesis & Purification Protocols

Objective: Synthesis of high-purity 6-amino-1,4-benzodioxane from 1,4-benzodioxane via nitration and reduction.

Workflow Diagram (DOT Visualization)

Caption: Step-wise synthesis pathway from the parent benzodioxane scaffold to the target amine.

Detailed Protocol: Catalytic Hydrogenation Route

This method is preferred over Fe/HCl reduction for pharmaceutical applications to avoid metal waste.[1]

Step 1: Nitration (Precursor Synthesis)

-

Dissolve 1,4-benzodioxane in glacial acetic acid.

-

Add concentrated HNO₃ dropwise while maintaining temperature below 15°C . Note: Higher temperatures promote dinitration.[1]

-

Pour into ice water. The 6-nitro isomer precipitates as a yellow solid (MP: ~120°C).[1] Recrystallize from ethanol.

Step 2: Reduction (The Amine)

-

Setup: Charge a hydrogenation vessel with 6-nitro-1,4-benzodioxane (1.0 eq) and MeOH (10 volumes).

-

Catalyst: Add 10 wt% Pd/C (50% wet).

-

Reaction: Hydrogenate at 30–50 psi H₂ at room temperature for 4–6 hours. Monitor by TLC (the nitro group is very polar; the amine is less polar on silica with MeOH/DCM).[1]

-

Workup: Filter through Celite to remove Pd/C. Caution: Spent catalyst is pyrophoric.[1]

-

Concentration: Evaporate solvent to yield the crude amine oil.

Step 3: Purification (Self-Validating Step)

-

Method A (Distillation): Distill under high vacuum (0.5–3 mmHg).[1] Collect the fraction boiling at 116–120°C.

-

Method B (Salt Formation - Recommended): Dissolve crude oil in diethyl ether.[1] Add HCl in dioxane/ether.[1] The hydrochloride salt precipitates immediately as a white/off-white solid.[1] This salt is stable to oxidation and easy to store.[1]

-

To regenerate free base: Dissolve salt in water, basify with NaOH (pH > 10), and extract with DCM.[1]

-

Part 5: Analytical Characterization

To ensure scientific integrity, compare your isolated product against these expected spectral signatures.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

δ 6.2 – 6.3 ppm (m, 3H): Aromatic protons.[1] The electron-rich ring shifts these upfield compared to benzene.[1]

-

δ 4.15 – 4.25 ppm (s/m, 4H): Ethylene bridge protons (–O–CH₂–CH₂–O–).[1] Often appear as a tight multiplet or singlet depending on resolution.[1]

-

δ 3.3 – 3.5 ppm (br s, 2H): Amine protons (–NH₂).[1] Broad, exchangeable with D₂O.[1]

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: 152.07 m/z.[1]

-

Fragmentation: Expect loss of NH₃ or cleavage of the dioxane ring under high energy collision.[1]

Part 6: Handling & Storage (Safety)

-

Oxidation: The free base turns black within days if exposed to air.[1]

-

Protocol: Store under Nitrogen or Argon.[1]

-

-

Temperature: Store at 2–8°C. If the substance solidifies (MP ~30°C), gently warm to 40°C to liquefy for dispensing. Do not chip the solid; it is waxy and sticky.[1]

-

Toxicity: Treat as a suspected irritant and potential sensitizer (aniline derivative).[1] Use standard PPE.[1]

References

-

PubChem. 2,3-Dihydro-1,4-benzodioxin-6-amine (CID 89148).[1] National Library of Medicine.[1] Available at: [Link]

Sources

Technical Guide: Biological Screening of 1,4-Benzodioxan-6-amine Scaffolds

Executive Summary

1,4-benzodioxan-6-amine (BDA) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Its pharmacophoric significance is anchored in its ability to mimic the catecholamine moiety, making it a critical scaffold for developing

This guide outlines a rigorous, self-validating workflow for the preliminary biological screening of BDA and its functionalized derivatives (e.g., sulfonamides, amides). It moves beyond basic assay descriptions to address the causality of protocol design, ensuring high-fidelity data suitable for Hit-to-Lead (H2L) optimization.

Part 1: Strategic Rationale & Pharmacophore Logic

The BDA scaffold is not merely a building block; it is a bioisostere of the catechol ring found in neurotransmitters like norepinephrine and dopamine.

-

Lipophilicity vs. Solubility: The ethylenedioxy bridge increases lipophilicity (

) compared to a catechol, improving blood-brain barrier (BBB) penetration, while protecting the metabolic "soft spot" (the catechol hydroxyls) from rapid COMT-mediated degradation. -

Binding Mode: The oxygen atoms at positions 1 and 4 often act as hydrogen bond acceptors, anchoring the molecule in serine-rich pockets of GPCRs (e.g., Ser192 in 5-HT

).

Workflow Visualization

The following diagram illustrates the critical path from scaffold synthesis to lead identification.

Caption: Integrated workflow for BDA screening, filtering from virtual libraries to validated biological hits.

Part 2: In Silico Pre-Screening (The Virtual Filter)

Before wet-lab expenditure, BDA derivatives must be screened computationally to predict binding affinity and "drug-likeness."

Protocol: Molecular Docking[1]

-

Target Selection: Download crystal structures for

-Adrenergic Receptor (PDB: 3kne) and 5-HT -

Ligand Prep: Generate 3D conformers of BDA derivatives. Energy minimize using MMFF94 force field.

-

Grid Generation: Center the grid box on the orthosteric binding site (defined by known ligands like Prazosin).

-

Scoring: Use Glide (Schrödinger) or AutoDock Vina.

-

Threshold: Discard compounds with binding energy > -6.0 kcal/mol.

-

Interaction Check: Prioritize compounds showing H-bonds with Asp113 (conserved in aminergic GPCRs).

-

Part 3: Phenotypic Screening Protocols

Phenotypic screens assess the compound's effect on a whole cell or organism. For BDA, we focus on Cytotoxicity (safety/anticancer potential) and Antimicrobial activity.

Cytotoxicity: The MTT Assay

The MTT assay measures metabolic activity as a proxy for cell viability.[1] BDA derivatives are often lipophilic; improper solubilization is the #1 cause of false negatives.

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to insoluble formazan (purple).

Critical Protocol Steps:

-

Solubilization (The "Trap"):

-

Dissolve BDA derivatives in 100% DMSO to create a 10 mM stock.

-

Self-Validation: Check for precipitation when diluting into media. Final DMSO concentration must be < 0.5% to avoid solvent toxicity masking compound effects [1].

-

-

Seeding: Seed cancer lines (e.g., MCF-7, HeLa) at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add compounds (0.1 – 100 µM) for 48h.

-

Controls: Positive (Doxorubicin), Negative (0.5% DMSO).

-

-

Development: Add MTT (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[2]

Data Interpretation:

-

Hit Criteria:

is considered potent for a lead compound.

Antimicrobial: Broth Microdilution (MIC)

Agar diffusion is qualitative. For drug development, use Broth Microdilution to determine the Minimum Inhibitory Concentration (MIC) according to CLSI standards [2].

-

Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

-

Media: Mueller-Hinton Broth (MHB).

-

Readout: The lowest concentration with no visible growth (turbidity).

Part 4: Target-Based Screening (GPCR Binding)

This is the "Gold Standard" for BDA derivatives, given their historical efficacy as alpha-blockers.

Protocol: Radioligand Displacement Assay ( -AR)

This assay determines if your molecule binds to the target receptor by competing with a known radioactive ligand.

Reagents:

-

Source: Rat brain membrane homogenates or CHO cells expressing human

-AR. -

Radioligand:

-Prazosin (0.2 nM). -

Non-specific blocker: Phentolamine (10 µM).

Workflow:

-

Incubation: Mix Membrane +

-Prazosin + Test Compound (BDA derivative) in Tris-HCl buffer. -

Equilibrium: Incubate at 25°C for 60 mins.

-

Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Count: Liquid scintillation counting.

Logic Visualization:

Caption: Competitive binding logic. A decrease in radioactive signal indicates the BDA derivative successfully engaged the receptor.

Part 5: Data Analysis & SAR Integration

Synthesize data into a Structure-Activity Relationship (SAR) table to guide the next round of synthesis.

Comparative Data Table (Template)

| Compound ID | R-Group (Pos 6) | Cytotoxicity ( | Antimicrobial (MIC S. aureus) | |

| BDA-01 | -NH2 (Parent) | >100 µM | >200 µg/mL | >10 µM |

| BDA-05 | -NH-SO2-Ph | 12.5 µM | 64 µg/mL | 450 nM |

| BDA-12 | -NH-CO-Ph(4-OMe) | 2.1 µM | 128 µg/mL | 15 nM |

| Control | Doxorubicin/Prazosin | 0.5 µM | N/A | 0.2 nM |

Key Insights for BDA Scaffolds:

-

Acylation/Sulfonylation: Converting the primary amine to an amide or sulfonamide generally increases potency by adding hydrophobic bulk that fits into GPCR binding pockets [3].

-

Selectivity: Bulky substituents often shift selectivity from

-adrenergic to 5-HT

References

-

Stockert, J. C., et al. (2012). Assays for viability: a comparative study between MTT, crystal violet and fluorescein diacetate. Acta Histochemica, 114(6), 533-546.

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

-

Bolchi, C., et al. (2020).[3] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.[3]

-

Bonifazi, A., et al. (2013).[4] Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry, 56(2), 584-588.[4]

Sources

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Stability Profiling and Lifecycle Management of 1,4-Benzodioxan-6-amine

[1]

Executive Summary

1,4-Benzodioxan-6-amine (CAS: 22013-33-8), also known as 3,4-ethylenedioxyaniline, is a critical bicyclic aniline scaffold used extensively in the synthesis of alpha-adrenergic antagonists (e.g., Doxazosin derivatives) and antitumor agents.[1][2][3][4]

While chemically robust in its core benzodioxane structure, the exocyclic primary amine is highly electron-rich due to the para- and meta-oxygen donation from the ethylenedioxy ring.[1] This electronic enrichment significantly lowers the oxidation potential of the molecule compared to unsubstituted aniline, making it exceptionally prone to photo-oxidative degradation .

This guide outlines the physicochemical baseline, degradation mechanisms, and a self-validating storage protocol designed to maintain purity >98% over extended storage periods.[1]

Part 1: Physicochemical Baseline & Reactivity Profile[1]

To manage stability, one must first understand the molecule's inherent physical state and transition points. This compound occupies a "borderline" physical state at room temperature, which complicates handling.

Table 1: Critical Physicochemical Properties

| Property | Value | Implication for Stability |

| CAS Number | 22013-33-8 | Unique Identifier |

| Molecular Weight | 151.16 g/mol | Low MW, moderate volatility potential |

| Physical State | Solid / Viscous Liquid | MP: 29–31 °C .[1][4] Material may melt during transit or handling, drastically increasing surface area for oxidation. |

| Appearance (Pure) | Off-white to Pale Beige | Visual Indicator: Darkening to brown/black indicates significant oxidation.[1] |

| pKa (Conjugate Acid) | ~4.83 (Predicted) | Weak base; less basic than alkyl amines but nucleophilic enough to react with atmospheric CO₂ (carbamate formation).[1] |

| Density | 1.231 g/mL | Denser than water; phase separation in aqueous workups is distinct.[1] |

| Solubility | DMSO, Methanol, Chloroform | Hydrophobic; store in dry solvents only.[1] |

The Electronic "Trap": Why It Degrades

The 1,4-benzodioxane ring acts as a strong electron-donating group (EDG).[1] The oxygen atoms at positions 1 and 4 feed electron density into the benzene ring. This increases the HOMO (Highest Occupied Molecular Orbital) energy of the amine at position 6, making it:

-

More Nucleophilic: Excellent for synthesis but reactive toward electrophiles (CO₂, acid chlorides).[1]

-

Easier to Oxidize: The primary degradation pathway is the formation of radical cations upon exposure to air and light, leading to rapid polymerization into colored azo/hydrazine species.

Part 2: Degradation Pathways & Stability Mechanics[1]

The degradation of this compound is not a single event but a cascade triggered by environmental energy inputs.[1]

Mechanism 1: Photo-Oxidative Coupling

Exposure to UV/Visible light in the presence of oxygen generates a radical cation on the nitrogen.

-

Step 1:

-

Step 2: Radical coupling leads to hydrazine intermediates (

).[1] -

Step 3: Further oxidation yields azo compounds (

) and complex polyanilines (aniline blacks).[1] -

Result: The sample turns from pale beige to deep brown/black. This color change is often detectable before significant purity loss is seen by HPLC, serving as an early warning.

Mechanism 2: Thermal Liquefaction

Because the melting point (29–31 °C) is near ambient temperature, a "solid" sample stored at room temperature on a warm day will undergo partial melting.

-

Liquid Phase: Diffusion rates of oxygen increase by orders of magnitude compared to the solid state.

-

Autocatalysis: Oxidation products often catalyze further degradation.[1]

Visualization: Stability Management Workflow

The following diagram illustrates the degradation logic and the intervention points required for stability.

Figure 1: Degradation pathways and critical control points for this compound.[1] Note the central role of temperature in preventing phase change.

Part 3: Storage & Handling Protocol[1][7]

This protocol is designed to be self-validating : if the material is dark brown upon retrieval, the protocol was breached.[1]

Primary Storage Conditions

-

Temperature: 2–8 °C (Refrigerated).

-

Reasoning: Keeping the temperature well below the 29 °C melting point ensures the material remains solid. Solid state diffusion of oxygen is negligible compared to the liquid state.

-

-

Atmosphere: Inert Gas (Argon preferred over Nitrogen). [1]

-

Reasoning: Argon is heavier than air and provides a better "blanket" for the surface of the solid/liquid.

-

-

Container: Amber Glass Vial with Teflon-lined Cap.

Handling "Thaw" Cycle

Because the melting point is so close to room temperature, condensation is a major risk when removing from the fridge.

-

Equilibration: Allow the closed vial to warm to room temperature (~30 mins) inside a desiccator before opening.

-

Failure to do this causes water condensation on the amine. Water accelerates oxidation and makes the material "sticky."

-

-

Sampling: Use a clean, dry stainless steel or glass spatula.[1] Avoid iron spatulas if rust is present (transition metals catalyze aniline oxidation).[1]

-

Resealing: Purge the headspace with Argon for 10-15 seconds before recapping immediately.[1]

Part 4: Quality Control & Analytical Methods[1]

Visual Inspection (Pass/Fail)[1]

-

Pass: Off-white, beige, or very light pink crystalline solid/mass.[1]

-

Warning: Reddish-brown tone (surface oxidation).[1] Action: Purify if sensitive chemistry planned.[1]

-

Fail: Dark brown/black tar or liquid.[1] Action: Distillation or recrystallization required.[1][5]

HPLC Purity Protocol

For quantitative assessment, use the following reverse-phase method.

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[1]

-

Note: Acidic pH is required to protonate the amine (

), improving peak shape and retention.[1]

-

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).[1]

-

Retention Time: The amine will elute early due to polarity; oxidation dimers will elute much later (more hydrophobic).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89148, 1,4-Benzodioxan-6-ylamine.[1] Retrieved from [Link][1]

-

Idris, N., Anderson, A. & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.[1][6][7] International Journal of Organic Chemistry, 12, 143-160.[1][6][7] (Demonstrates reactivity and handling of benzodioxane scaffolds). Retrieved from [Link][1]

-

American Chemical Society (2005). Aromatic Amines: A Comparison of Electron-Donor Strengths.[1] (Theoretical basis for oxidation susceptibility of electron-rich amines).[1] Retrieved from [Link][1]

Sources

- 1. 1,4-Benzodioxan-6-ylamine | C8H9NO2 | CID 89148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 22013-33-8 | CAS DataBase [m.chemicalbook.com]

- 3. CAS 22013-33-8: this compound | CymitQuimica [cymitquimica.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. assets.greenbook.net [assets.greenbook.net]

- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 7. researchgate.net [researchgate.net]

Unlocking the 1,4-Benzodioxan-6-amine Scaffold: A Technical Guide for Drug Discovery

The following technical guide explores the medicinal chemistry, synthetic utility, and therapeutic potential of 1,4-benzodioxan-6-amine .

Executive Summary

The This compound (also known as 6-amino-1,4-benzodioxane or 3,4-ethylenedioxyaniline) represents a privileged substructure in medicinal chemistry.[1][2] While historically overshadowed by its C2-substituted counterparts (e.g., Idazoxan, WB-4101) and C5-isomers (e.g., Eltoprazine), the C6-amine variant offers a unique bioisosteric profile.[1][2] It serves as a rigid, metabolically stable surrogate for 3,4-dimethoxyaniline and 3,4-methylenedioxyaniline, optimizing ligand-target interactions in kinase inhibitors, GPCR ligands, and antimicrobial agents.[2]

This guide details the pharmacophore properties, synthetic pathways, and experimental protocols required to integrate this scaffold into modern drug discovery campaigns.[2]

Part 1: The Pharmacophore & Bioisosterism

Structural Properties

The 1,4-benzodioxane ring system fuses a benzene ring with a 1,4-dioxane ring.[1][2] The 6-amine substitution places the nitrogen atom para to the ethylenedioxy bridge's ether oxygen.[1]

-

Electronic Profile: The ethylenedioxy group acts as a strong electron-donating group (EDG) via resonance, increasing the nucleophilicity of the C6-amine.[1][2] This makes it highly reactive in acylation and sulfonylation reactions.

-

Conformational Rigidity: Unlike open-chain dialkoxy anilines (e.g., 3,4-dimethoxyaniline), the fused dioxane ring constrains the oxygen atoms, reducing entropic penalties upon receptor binding.[2]

-

Metabolic Stability: The ethylene bridge protects the phenolic oxygens from rapid metabolic dealkylation (O-demethylation), a common clearance pathway for anisidine derivatives.[2]

Bioisosteric Mapping

In rational drug design, this compound is utilized as a bioisostere for:

-

3,4-Dimethoxyaniline: Provides a similar electronic surface but with a constrained steric footprint.[1][2]

-

3,4-Methylenedioxyaniline: The ethylenedioxy bridge is bulkier than the methylenedioxy, potentially filling hydrophobic pockets more effectively in enzymes like tyrosine kinases.[2]

Part 2: Synthetic Strategies

Accessing the 6-amine requires regioselective control during the functionalization of the benzodioxane core.[1] The primary challenge is distinguishing between the 5- and 6-positions during electrophilic aromatic substitution.

Primary Route: Nitration and Reduction

The industrial standard involves the nitration of 1,4-benzodioxane.[1][2]

-

Step 1 (Nitration): Treatment with HNO₃/AcOH. This yields a mixture of 6-nitro (major) and 5-nitro (minor) isomers.[1] The 6-nitro isomer is favored due to steric hindrance at the 5-position (the "ortho" effect of the bridge).[1]

-

Step 2 (Purification): Isomers are separated via fractional crystallization or column chromatography.

-

Step 3 (Reduction): Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl, SnCl₂) yields the amine.[2]

Advanced Functionalization

Once the amine is secured, it serves as a nucleophile for:

-

Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to generate kinase inhibitors.

-

Sulfonylation: Reaction with sulfonyl chlorides to generate antibacterial sulfonamides.

-

Buchwald-Hartwig Coupling: Pd-catalyzed cross-coupling with aryl halides to create diarylamines.[1]

Part 3: Therapeutic Applications & Case Studies

Oncology: Kinase Inhibitors

The this compound moiety is increasingly explored as a "tail" group in ATP-competitive kinase inhibitors.[1][2]

-

Mechanism: The benzodioxane oxygen atoms can form weak hydrogen bonds or dipolar interactions within the solvent-exposed regions of the kinase ATP pocket.[1]

-

Example: Derivatives of Azapodophyllotoxin use this amine to improve solubility and binding affinity compared to the parent lignan structure.

Antimicrobial & Anti-inflammatory: Sulfonamides

Recent studies have highlighted N-substituted sulfonamides derived from this amine.[1]

-

Target: Lipoxygenase (LOX) enzymes.

-

SAR Insight: The 6-position substitution allows the sulfonamide group to orient effectively into the LOX active site, with the benzodioxane ring providing hydrophobic anchoring.[2]

CNS: MAO-B Inhibitors

Chalcone derivatives incorporating the 1,4-benzodioxane ring (linked via the 6-position) have shown potent, reversible inhibition of Monoamine Oxidase B (MAO-B), a target for Parkinson's disease.[1][2]

-

Advantage: High selectivity for MAO-B over MAO-A, reducing the risk of hypertensive crises (cheese effect).[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound (Reduction)

Use this protocol to convert commercially available 6-nitro-1,4-benzodioxane to the amine if the starting material is oxidized.[1][2]

Materials:

-

10% Palladium on Carbon (Pd/C) (10 wt%)

-

Hydrogen gas (Balloon pressure)

Procedure:

-

Dissolution: Dissolve 6-nitro-1,4-benzodioxane (5.0 g, 27.6 mmol) in Methanol (50 mL) in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

-

Hydrogenation: Purge the flask with Hydrogen gas. Stir vigorously under a Hydrogen balloon at room temperature for 4–6 hours. Monitor reaction progress by TLC (Eluent: 30% EtOAc/Hexane; Product R_f ~ 0.3, stain with Ninhydrin).

-

Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate in vacuo. The resulting oil usually crystallizes upon standing or cooling.

-

Yield: Expect >90% yield of a light brown solid.

-

Validation: ¹H NMR (CDCl₃): δ 6.2–6.6 (m, 3H, Ar-H), 4.1–4.2 (m, 4H, O-CH₂-CH₂-O), 3.4 (br s, 2H, NH₂).[2]

-

Protocol B: General Amide Coupling (Drug Derivatization)

Standard protocol for linking the amine to a carboxylic acid scaffold (e.g., for kinase inhibitor synthesis).[2]

Materials:

-

Carboxylic Acid Scaffold (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (2.0 eq)

-

DMF (Dimethylformamide) (anhydrous)

Procedure:

-